molecular formula C12H11F2NO2 B6991277 N-(6,8-difluoro-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide

N-(6,8-difluoro-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide

Cat. No.: B6991277
M. Wt: 239.22 g/mol
InChI Key: PNZAFFLPKAAEJK-UHFFFAOYSA-N
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Description

N-(6,8-difluoro-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide is a synthetic organic compound characterized by the presence of a chromenyl group substituted with fluorine atoms

Properties

IUPAC Name

N-(6,8-difluoro-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO2/c1-2-11(16)15-9-4-7-3-8(13)5-10(14)12(7)17-6-9/h2-3,5,9H,1,4,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZAFFLPKAAEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC2=C(C(=CC(=C2)F)F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,8-difluoro-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide typically involves the reaction of 6,8-difluoro-3,4-dihydro-2H-chromen-3-one with propenamide under specific conditions. The reaction is generally carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(6,8-difluoro-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms in the chromenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenyl oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

N-(6,8-difluoro-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-(6,8-difluoro-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,8-Difluoro-3,4-dihydro-2H-naphthalen-1-one: Shares a similar chromenyl structure with fluorine substitutions.

    Tegoprazan: Contains a difluoro-chromenyl group and is used in medicinal applications.

Uniqueness

N-(6,8-difluoro-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide is unique due to its specific substitution pattern and the presence of the propenamide group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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